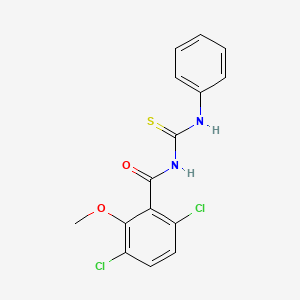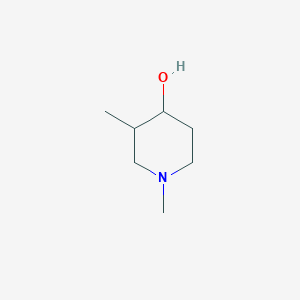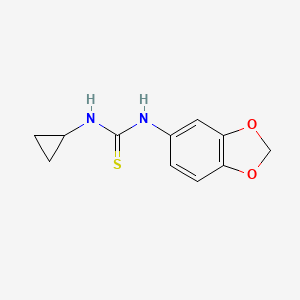
3,5-dichloro-N-(2-ethyl-4-iodophenyl)-2-methoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-dichloro-N-(2-ethyl-4-iodophenyl)-2-methoxybenzamide is a synthetic organic compound that belongs to the class of benzamides. This compound is characterized by the presence of chloro, ethyl, iodo, and methoxy functional groups attached to a benzamide core. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dichloro-N-(2-ethyl-4-iodophenyl)-2-methoxybenzamide typically involves multiple steps, starting from commercially available precursors. The general synthetic route includes:
Halogenation: Introduction of chloro and iodo groups to the benzene ring.
Alkylation: Addition of the ethyl group to the aromatic ring.
Methoxylation: Introduction of the methoxy group.
Amidation: Formation of the benzamide structure by reacting with an amine.
Each step requires specific reaction conditions, such as the use of catalysts, solvents, and controlled temperatures, to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to maximize efficiency and minimize costs. This involves the use of large reactors, continuous flow systems, and advanced purification techniques to produce the compound on a commercial scale.
Chemical Reactions Analysis
Types of Reactions
3,5-dichloro-N-(2-ethyl-4-iodophenyl)-2-methoxybenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups attached to the benzene ring.
Substitution: The chloro, iodo, and methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
3,5-dichloro-N-(2-ethyl-4-iodophenyl)-2-methoxybenzamide is utilized in various scientific research fields, including:
Chemistry: As a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: In studies involving enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,5-dichloro-N-(2-ethyl-4-iodophenyl)-2-methoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, and gene expression modulation.
Comparison with Similar Compounds
Similar Compounds
- 3,5-dichloro-N-(2-ethyl-4-iodophenyl)-4-methoxybenzamide
- 3,5-dichloro-N-(2-ethyl-4-iodophenyl)-2-ethoxybenzamide
Uniqueness
3,5-dichloro-N-(2-ethyl-4-iodophenyl)-2-methoxybenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific research applications.
Properties
Molecular Formula |
C16H14Cl2INO2 |
|---|---|
Molecular Weight |
450.1 g/mol |
IUPAC Name |
3,5-dichloro-N-(2-ethyl-4-iodophenyl)-2-methoxybenzamide |
InChI |
InChI=1S/C16H14Cl2INO2/c1-3-9-6-11(19)4-5-14(9)20-16(21)12-7-10(17)8-13(18)15(12)22-2/h4-8H,3H2,1-2H3,(H,20,21) |
InChI Key |
ZSJRUXITPPXCHE-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=CC(=C1)I)NC(=O)C2=C(C(=CC(=C2)Cl)Cl)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N,N-dimethyl-6-({[4-(morpholin-4-yl)-1,2,5-thiadiazol-3-yl]oxy}methyl)-1,3,5-triazine-2,4-diamine](/img/structure/B11065432.png)

![1-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-2-[(5-{1-[4-(2-methylpropyl)phenyl]ethyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethanone](/img/structure/B11065437.png)
![3-[2-(4-Methoxy-phenoxy)-ethylsulfanyl]-5-phenyl-[1,2,4]triazol-4-ylamine](/img/structure/B11065443.png)
![4-hydroxy-3-[2-(1H-imidazol-5-yl)ethyl]-4,5,5-trimethyl-1,3-oxazolidin-2-one](/img/structure/B11065451.png)
![8,9-dichloro-2,3,4-trifluoro-12H-benzimidazo[2,1-b][1,3]benzothiazin-12-one](/img/structure/B11065461.png)
![2-methyl-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-5(6H)-one](/img/structure/B11065463.png)

![7-[2-(4-bromophenyl)-2-oxoethyl]-8-chloro-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11065475.png)
![4-(4-ethoxyphenyl)-3-(3-methoxyphenyl)-5-[3-(propan-2-yloxy)propyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11065481.png)

![N-[2-(1H-indol-3-yl)ethyl]-2-(4-nitro-1H-pyrazol-1-yl)acetamide](/img/structure/B11065489.png)
![1'-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-3a,4,5,6,7,7a-hexahydrospiro[1,3-benzodioxole-2,3'-indol]-2'(1'H)-one](/img/structure/B11065502.png)
![4-(4-hydroxyphenyl)-6-isopropyl-1-methyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B11065505.png)
